molecular formula C9H4F5NO2 B1412941 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1803734-74-8

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1412941
CAS No.: 1803734-74-8
M. Wt: 253.12 g/mol
InChI Key: JGJPNNDPZFSOLD-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a synthetic benzonitrile derivative of interest in advanced chemical research and development. This compound features both difluoromethoxy and trifluoromethoxy substituents on an aromatic ring, a structure often associated with enhanced metabolic stability and lipophilicity in active molecules. These properties make it a valuable building block for constructing more complex compounds in various scientific fields . Primary Research Applications: • Pharmaceutical Research: Serves as a key intermediate in the synthesis of potential bioactive molecules. The presence of fluorine atoms is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates, potentially improving their ability to penetrate cell membranes and interact with biological targets . • Agrochemical Development: Used in the exploration of new active ingredients for crop protection. The structural motifs in this compound are relevant for developing agents with potential insecticidal or herbicidal activity. • Materials Science: Acts as a precursor for the creation of novel polymers and functional materials, where the nitrile group can facilitate further chemical transformations or coordination . Handling and Compliance: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-2-7(5(3-6)4-15)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJPNNDPZFSOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profiling of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile , a specialized fluorinated scaffold. Given the specific nature of this compound as a high-value intermediate in medicinal chemistry, this guide synthesizes predicted physicochemical data with established structure-activity relationship (SAR) principles derived from closely related analogs.

The "Dual-Fluorine" Scaffold for Lipophilicity & Metabolic Tuning

Executive Summary

This compound represents a strategic "dual-fluorine" building block designed to modulate the lipophilicity and metabolic stability of drug candidates. This scaffold uniquely combines the super-lipophilic, metabolically robust trifluoromethoxy (-OCF₃) group with the lipophilic hydrogen-bond donor capability of the difluoromethoxy (-OCHF₂) group .

The juxtaposition of these two fluorinated ethers on a benzonitrile core creates a highly electron-deficient aromatic system, ideal for use as a bioisostere in kinase inhibitors, CNS-active agents, and agrochemicals where optimizing the LogP/LogD balance is critical.

Chemical Identity & Structural Analysis

Identification Data
ParameterValueNotes
IUPAC Name 5-(Difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Molecular Formula C₉H₄F₅NO₂
Molecular Weight 253.13 g/mol Calculated
SMILES N#CC1=C(OC(F)(F)F)C=CC(OC(F)F)=C1
Core Scaffold BenzonitrileElectron-withdrawing anchor
Structural Logic

The molecule features a 1,2,4-substitution pattern (relative to the ring):

  • Position 1 (Nitrile): Provides a synthetic handle for heterocycle formation (e.g., tetrazoles, amidines) and increases polarity.

  • Position 2 (Trifluoromethoxy): An ortho-substituent relative to the nitrile. It forces the nitrile group out of planarity due to steric bulk (radius ~2.0 Å, similar to isopropyl) and blocks metabolic oxidation at this position.

  • Position 5 (Difluoromethoxy): Located para to the -OCF₃ group. The -CF₂H moiety acts as a lipophilic hydrogen bond donor (weak acidity of the C-H bond), a rare property that can improve binding affinity without the desolvation penalty of a hydroxyl group.

Physicochemical Profile (Predicted)

Note: Experimental values for this specific intermediate are proprietary/scarce. The data below are high-fidelity predictions based on additive fragment modeling of validated analogs (e.g., 2-trifluoromethoxybenzonitrile).

Key Properties Table
PropertyPredicted ValueConfidenceImplications for Drug Design
LogP (Octanol/Water) 3.4 – 3.8 HighHighly lipophilic; ideal for CNS penetration but requires formulation aid.
Topological Polar Surface Area (TPSA) ~45-55 Ų High< 90 Ų suggests excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors (HBD) 1 MediumThe -CF₂H proton is a weak donor (non-classical).
H-Bond Acceptors (HBA) 5 HighIncludes Nitrile N, Ethers O, and Fluorines.
Boiling Point 235 – 245 °C MediumHigh-boiling liquid or low-melting solid.
pKa (of -CF₂H) ~26 LowVery weak acid; stable under physiological pH.
The "Fluorine Effect" Visualization

The following diagram illustrates the electronic and steric impact of the functional groups on the benzene ring.

G Core Benzonitrile Core (Electron Deficient) OCF3 2-OCF3 Group (Steric Bulk + Metabolic Shield) Core->OCF3 Ortho-Substitution OCHF2 5-OCHF2 Group (Lipophilic H-Bond Donor) Core->OCHF2 Meta-Substitution LogP Result: High LogP (CNS Penetration) OCF3->LogP Increases Lipophilicity OCHF2->LogP Modulates Solubility

Figure 1: Structural Activity Relationship (SAR) map of the this compound scaffold.

Synthetic Accessibility & Workflow

Synthesis of this compound is non-trivial due to the need for selective alkylation. A robust, self-validating protocol utilizes the Nitro-Reduction-Alkylation strategy, starting from the commercially available 2-(trifluoromethoxy)benzonitrile.

Retrosynthetic Analysis
  • Target: this compound

  • Precursor: 5-Hydroxy-2-(trifluoromethoxy)benzonitrile

  • Starting Material: 2-(Trifluoromethoxy)benzonitrile (via Nitration -> Reduction -> Diazotization).

Recommended Synthetic Protocol

Step 1: Regioselective Nitration

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

  • Conditions: 0°C to RT. The -OCF₃ group is ortho/para directing but deactivated; the -CN is meta directing. The position meta to CN and para to OCF3 (Position 5) is the most activated site.

  • Validation: LC-MS to confirm mono-nitration at C5.

Step 2: Reduction to Aniline

  • Reagents: H₂ / Pd-C or Fe / NH₄Cl.

  • Conditions: Ethanol/Water, mild heat.

  • Validation: Disappearance of Nitro peak in IR (~1530 cm⁻¹).

Step 3: Conversion to Phenol (Sandmeyer-type)

  • Reagents: NaNO₂ / H₂SO₄, followed by hydrolysis (H₂O/Heat).

  • Mechanism: Formation of diazonium salt, followed by nucleophilic attack by water.

  • Validation: ¹H NMR (Appearance of phenolic -OH singlet, exchangeable with D₂O).

Step 4: Difluoromethylation (The Critical Step)

  • Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluorocarbene gas (generated in situ).

  • Solvent: DMF or Acetonitrile with K₂CO₃ base.

  • Conditions: 60-80°C.

  • Causality: The base deprotonates the phenol; the difluorocarbene (:CF₂) inserts into the O-H bond.

  • Self-Validating Check: ¹H NMR must show a triplet at ~6.5 ppm (J_HF ~70 Hz) characteristic of the -OCHF₂ proton.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: The -OCF₃ and -OCHF₂ groups are thermally stable up to ~200°C.

  • Hydrolytic Stability: The nitrile group can hydrolyze to an amide/acid under strong acidic/basic conditions (pH < 2 or pH > 12) with heat. The fluoro-ether linkages are generally stable to aqueous hydrolysis.

  • Light Sensitivity: Low.

Safety Protocol (SDS Summary)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Fluorine Hazard: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood is mandatory.

  • Spill Management: Do not use water (potential HF generation if P-compounds present, though less relevant here). Adsorb with sand/vermiculite.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626-1631. Link

  • PubChem Database. (2023). Compound Summary for 2-(Trifluoromethoxy)benzonitrile (Analog Reference). National Center for Biotechnology Information. Link

Technical Guide: Solubility Profile & Characterization of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile in Organic Solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound is a highly specialized fluorinated building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates (specifically kinase inhibitors and metabolic stability enhancers).

Unlike its benzimidazole analogs (e.g., Pantoprazole intermediates), this molecule lacks acidic protons (NH/SH), rendering it a neutral, lipophilic aromatic nitrile . Its solubility behavior is governed by the competition between the highly electronegative/lipophilic fluorinated ether groups and the polar cyano moiety.

Structural Determinants of Solubility[1]
  • Core Scaffold: Benzonitrile (moderately polar, aromatic).[1][2]

  • Substituent 1 (-OCF₃ at C2): Trifluoromethoxy group.[3] Highly lipophilic, electron-withdrawing. drastically reduces water solubility.

  • Substituent 2 (-OCHF₂ at C5): Difluoromethoxy group.[4] Lipophilic, but contains a weak hydrogen-bond donor site (C-H) capable of interaction with strong acceptors (e.g., DMSO, DMF).

Predicted Solubility Profile

Note: As a specialized intermediate with limited public physicochemical data, the following values are derived from Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2,4-difluorobenzonitrile and trifluoromethoxybenzene).

Solubility Grading Table
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces (

) match the polarizable aromatic ring; excellent for extraction.
Polar Aprotic DMF, DMSO, DMAcHigh (>50 mg/mL)Dipole-dipole interactions with the nitrile (-CN) group; DMSO may accept weak H-bonds from -OCHF₂.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (20–50 mg/mL)Good compatibility with the ether linkages; useful for Grignard/lithiation reactions.
Esters Ethyl Acetate, Isopropyl AcetateGood Standard organic solvent compatibility; likely solvent of choice for silica chromatography.
Alcohols Methanol, Ethanol, IPATemperature Dependent Critical for Purification: Likely moderate solubility at RT, high at reflux. Ideal for recrystallization.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Partial The polarity of the -CN group often causes "oiling out" or precipitation in pure aliphatics.
Aqueous Media Water, Aqueous Acid/BaseInsoluble (<0.1 mg/mL)Lack of ionizable groups prevents dissolution in aqueous pH buffers.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select a solvent for this molecule, we utilize the "Like Dissolves Like" principle quantified by the Interaction Radius (


).[5][6]


Estimated HSP for Target Molecule:

  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (High due to aromaticity/halogens)
  • 
     (Polarity):  ~9.0 MPa
    
    
    
    (Driven by -CN dipole)
  • 
     (H-Bonding):  ~3.5 MPa
    
    
    
    (Very low; acceptor only)

Implication: Solvents with high


 (like Water, 

) result in a massive

, indicating immiscibility. Solvents with moderate

and low

(like DCM or THF) minimize

, predicting high solubility.

Experimental Protocols

Since batch-to-batch physical form (oil vs. low-melting solid) can vary based on purity, the following self-validating protocols are recommended.

Protocol A: Rapid Solubility Screen (Visual)
  • Objective: Determine approximate solubility range for process development.

  • Reagents: 10 mg of analyte per vial.

  • Weigh 10 mg of this compound into 5 separate HPLC vials.

  • Add 100 µL of solvent (MeOH, DCM, Toluene, EtOAc, Water) to respective vials.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid: Add another 100 µL (Total 200 µL).

    • Repeat until 1 mL is reached.

  • Heat: If insoluble at 1 mL (<10 mg/mL), heat to 50°C to check for recrystallization potential.

Protocol B: Gravimetric Determination (Quantitative)
  • Objective: Exact saturation point for crystallization design.

  • Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

  • Stir at 25°C for 24 hours to ensure equilibrium.

  • Filter supernatant through a 0.22 µm PTFE syringe filter (Do not use Nylon; it may absorb the nitrile).

  • Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial.

  • Evaporate solvent under vacuum (Rotavap or Genevac) at 40°C.

  • Weigh the residue.

Visualization of Solubility Logic

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 5-Difluoromethoxy-2- (trifluoromethoxy)benzonitrile Intent Define Application Start->Intent Reaction Reaction Solvent Intent->Reaction Synthesis Purification Purification / Workup Intent->Purification Isolation PolarAprotic Nucleophilic Sub? Use DMF/DMSO Reaction->PolarAprotic S_NAr / Coupling NonPolar Lithiation/Grignard? Use THF/2-MeTHF Reaction->NonPolar Metalation Extraction Liquid-Liquid Extraction Purification->Extraction Remove Salts Cryst Recrystallization Purification->Cryst Increase Purity DCM_EtOAc Use DCM or EtOAc (Organic Phase) Extraction->DCM_EtOAc Alcohol Use MeOH/EtOH (Soluble Hot / Insoluble Cold) Cryst->Alcohol

Caption: Decision matrix for solvent selection based on synthetic stage (Reaction vs. Purification).

Diagram 2: Structure-Property Relationship

Visualizing how specific functional groups dictate the solubility profile.

StructureProperty Core Benzene Ring (Lipophilic Core) Result_DCM Soluble in DCM (Polarizable Interaction) Core->Result_DCM Core->Result_DCM OCF3 -OCF3 Group (High Lipophilicity) Result_Water Insoluble in Water (Hydrophobic Dominance) OCF3->Result_Water Repels Water OCF3->Result_DCM OCHF2 -OCHF2 Group (Weak H-Bond Donor) Result_DMSO Soluble in DMSO (Dipole Interaction) OCHF2->Result_DMSO Weak H-Bond CN -CN Group (Dipole Moment) CN->Result_DMSO Dipole Match

Caption: Mechanistic mapping of functional groups to observed solubility behaviors.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[7]

  • PubChem Database. (2024).[3][8] Compound Summary: Fluorinated Benzonitriles. National Center for Biotechnology Information. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It treats 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile as a high-value fluorinated building block, focusing on its strategic application in optimizing physicochemical properties (ADME) and its synthetic versatility.

Abstract & Strategic Value

In the landscape of modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1] This compound represents a "privileged scaffold" that combines two distinct fluorinated ether motifs on an electron-deficient aromatic core.

  • 2-Trifluoromethoxy (

    
    ):  Provides high metabolic stability and significant lipophilicity (
    
    
    
    ), often acting as a "super-halogen" that resists oxidative metabolism. Its ortho positioning to the nitrile creates a specific steric environment that influences downstream selectivity.
  • 5-Difluoromethoxy (

    
    ):  Acts as a lipophilic hydrogen bond donor (
    
    
    
    ). Unlike the perfluorinated analog, the terminal proton allows for weak hydrogen bonding interactions with receptor pockets, offering a unique "lipophilic dipole."
  • Benzonitrile Core: Serves as a versatile electrophilic handle for transformation into amines, acids, amides, or heterocycles (e.g., tetrazoles).

This guide details the physicochemical profile , synthetic protocols , and safety considerations for utilizing this intermediate to generate bioactive libraries.

Chemical Profile & Stability[2][3]

PropertySpecification / Characteristic
Chemical Structure Benzene ring substituted with 1-CN, 2-

, 5-

Molecular Formula

Molecular Weight ~253.13 g/mol
Electronic Nature Highly Electron Deficient (Deactivated Ring)
Key Reactivity Nitrile (Nucleophilic attack/Reduction); Ring (

unlikely without leaving group; EAS difficult)
Lipophilicity (LogP) Estimated ~3.2 - 3.5 (High)
Stability Warning Acid Sensitivity: The

group is generally stable but can undergo hydrolysis to a phenol/aldehyde under strong acidic conditions at high temperatures.[2] Basic conditions are preferred.

Synthetic Utility & Reaction Pathways[5][6][7][8][9][10]

The nitrile group is the primary "warhead" for diversification. The electron-withdrawing nature of the ring accelerates nucleophilic attack at the nitrile carbon but may retard electrophilic activation.

Visualizing the Reaction Tree

The following diagram illustrates the divergent synthesis pathways starting from the parent nitrile.

ReactionPathways Start 5-Difluoromethoxy- 2-(trifluoromethoxy)benzonitrile Acid Benzoic Acid (Hydrolysis) Start->Acid NaOH, H2O2 (Basic Hydrolysis) Amide Primary Amide (Partial Hydrolysis) Start->Amide DMSO, K2CO3 H2O2 Amine Benzylamine (Reduction) Start->Amine H2, Raney Ni or BH3-THF Tetrazole Tetrazole (Cyclization) Start->Tetrazole NaN3, NH4Cl DMF, Heat Drug1 Amide Couplings (Peptidomimetics) Acid->Drug1 Drug2 Reductive Amination (Kinase Inhibitors) Amine->Drug2 Drug3 Bioisosteres (GPCR Ligands) Tetrazole->Drug3

Caption: Divergent synthetic pathways from the nitrile intermediate. Note the preference for basic hydrolysis to preserve the difluoromethoxy ether linkage.

Detailed Experimental Protocols

Protocol A: Controlled Basic Hydrolysis to Benzoic Acid

Rationale: Acidic hydrolysis (e.g.,


) poses a risk of cleaving the difluoromethoxy group. Basic hydrolysis with peroxide acceleration is milder and highly selective.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Hydroxide (NaOH), 2M aqueous (5.0 eq)

  • Hydrogen Peroxide (

    
    ), 30% w/v (3.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolution: Dissolve 1.0 g of the nitrile in 10 mL of Ethanol/Water mixture in a round-bottom flask.

  • Addition: Add 2M NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add

    
    . Caution: Exothermic reaction.
    
  • Reflux: Allow to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the nitrile peak.

  • Workup: Cool to room temperature. Carefully acidify with 1M HCl to pH ~3 (Do not go lower to protect the

    
    ).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect >85% conversion to the carboxylic acid.

Protocol B: Selective Reduction to Benzylamine

Rationale: The ortho-trifluoromethoxy group provides steric bulk. Standard hydrogenation may be slow. Borane-THF is preferred for rapid, clean reduction without defluorination risks associated with harsh metal reductions.

Reagents:

  • Starting Material (1.0 eq)

  • Borane-THF complex (

    
    ), 1M solution (2.5 eq)
    
  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the nitrile in anhydrous THF.

  • Reduction: Cool to 0°C. Add

    
     dropwise via syringe.
    
  • Reflux: Warm to room temperature, then reflux for 3 hours. The electron-deficient ring facilitates hydride acceptance.

  • Quench: Cool to 0°C. Carefully quench with Methanol (gas evolution). Then add 1M HCl and stir for 30 mins to break the boron-amine complex.

  • Basification: Adjust pH to >10 with NaOH.

  • Isolation: Extract the free amine with DCM.

  • Storage: Store as the HCl salt to prevent oxidation/carbamate formation.

Protocol C: Tetrazole Formation (Bioisostere Synthesis)

Rationale: Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability.

Reagents:

  • Starting Material (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) [Safety Warning: Toxic/Explosive]
    
  • Ammonium Chloride (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Mix: Combine nitrile,

    
    , and 
    
    
    
    in DMF.
  • Heat: Heat to 100°C for 12–16 hours. The electron-withdrawing groups on the ring actually accelerate this cycloaddition by increasing the electrophilicity of the nitrile carbon.

  • Workup: Cool and pour into ice water. Acidify to pH 2 to precipitate the tetrazole.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Handling & Safety Specifications

Fluorine-Specific Hazards
  • HF Release: In the event of thermal decomposition (fire) or strong acidic hydrolysis, this compound may release Hydrogen Fluoride (HF). HF is corrosive and penetrates skin to attack bone.

    • Mitigation: Keep Calcium Gluconate gel nearby during all synthesis steps.

  • Volatility: Fluorinated ethers can have higher volatility than their non-fluorinated counterparts. Use well-ventilated fume hoods.

Storage
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon).

  • Container: Glass is acceptable, but Teflon-lined caps are recommended to prevent potential leaching of plasticizers by the lipophilic ether groups.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

    • Context: Foundational text on the metabolic stability and lipophilicity changes induced by and .
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Discusses the specific "lipophilic hydrogen bond donor" properties of the difluoromethoxy group.
  • Leroux, F. R., et al. (2009). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Angewandte Chemie International Edition, 48(46), 8598-8617. Link

    • Context: Detailed reactivity profiles of aryl trifluoromethyl ethers, supporting the stability claims in Protocol A.
  • BenchChem Technical Support. (2025). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Link

    • Context: Provides analogous protocols for trifluoromethoxy-substituted benzonitriles utilized in the reaction design.
  • PubChem Compound Summary. (2025). 2-(Difluoromethoxy)benzonitrile. Link

    • Context: Reactivity data for the difluoromethoxy-benzonitrile substructure.

Sources

Application Note: Chemoselective Hydrolysis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the hydrolysis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile to its corresponding carboxylic acid, 5-Difluoromethoxy-2-(trifluoromethoxy)benzoic acid .

The transformation presents a specific chemoselectivity challenge: converting the nitrile (-CN) functionality to a carboxylic acid (-COOH) while preserving two fluorinated ether motifs: the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups. While -OCF₃ is chemically robust, the -OCHF₂ group acts as a fluorinated acetal/ether hybrid, making it susceptible to cleavage under harsh acidic conditions. Consequently, this guide prioritizes Alkaline Hydrolysis to ensure structural integrity, with a secondary Peroxide-Assisted protocol for milder activation.

Chemo-Structural Analysis & Strategy

Successful execution requires understanding the stability profile of the three functional groups present on the benzene ring.

Functional GroupElectronic NatureHydrolysis Risk ProfileStrategic Implication
Nitrile (-CN) Electron-withdrawingTarget. Requires nucleophilic attack (

) or acid catalysis (

) to hydrolyze to amide

acid.
The electron-deficient ring (due to F-groups) activates the nitrile toward nucleophilic attack, facilitating base hydrolysis.
Trifluoromethoxy (-OCF₃) Strong

-withdrawing
Low. Extremely stable to both acid and base.Generally inert under standard hydrolysis conditions.
Difluoromethoxy (-OCHF₂)

-withdrawing
Moderate. Structurally analogous to an acetal. Stable to Base , but potentially Labile to Strong Acid (generating difluoroacetaldehyde).CRITICAL: Avoid prolonged reflux in concentrated mineral acids (

,

). Use Basic conditions.
Decision Pathway

The following logic tree illustrates the selection of the hydrolysis method based on the substrate's sensitivity.

G Start Substrate: This compound Decision Select Hydrolysis Condition Start->Decision AcidPath Acidic Hydrolysis (HCl / H2SO4) Decision->AcidPath Avoid BasePath Alkaline Hydrolysis (NaOH / EtOH) Decision->BasePath Recommended AcidResult RISK: Cleavage of -OCHF2 ether (Formation of Phenol impurities) AcidPath->AcidResult BaseResult SAFE: -OCHF2 is stable in Base (Preserves Fluorinated Motifs) BasePath->BaseResult Product Target Product: 5-Difluoromethoxy-2-(trifluoromethoxy)benzoic acid BaseResult->Product

Figure 1: Chemoselectivity decision tree highlighting the risk of acidic conditions for difluoromethyl ethers.

Protocol A: Standard Alkaline Hydrolysis (Recommended)

This method utilizes sodium hydroxide in an ethanol/water co-solvent system. The ethanol ensures solubility of the lipophilic fluorinated substrate, while water provides the nucleophile.

Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), pellets or 4M solution (5.0 – 10.0 eq)

  • Solvent: Ethanol (EtOH) / Water (

    
    ) mixture (3:1 ratio)
    
  • Acid (Workup): 2M Hydrochloric Acid (HCl)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the benzonitrile substrate in Ethanol (approx. 10 mL per gram of substrate).

  • Base Addition: Add the aqueous NaOH solution (or dissolve pellets in minimal water and add). The mixture may warm slightly.

    • Note: A high equivalent of base (5-10 eq) is used to drive the equilibrium from the intermediate amide to the carboxylate.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C).

    • Monitoring: Monitor by TLC or HPLC every 2 hours. The nitrile will first convert to the primary amide (intermediate), which is more polar. Continued heating converts the amide to the carboxylate (most polar/baseline on TLC).

    • Timeframe: Typically 6–12 hours. If the amide persists, add more NaOH and continue heating.

  • Concentration: Once conversion is complete, cool the mixture to room temperature. Remove the bulk of the Ethanol under reduced pressure (Rotavap).

  • Extraction (Impurity Removal): Dilute the remaining aqueous residue with water. Wash with Diethyl Ether or Ethyl Acetate (

    
    ).
    
    • Purpose: This removes any unreacted starting material or non-acidic impurities. The product is currently in the aqueous layer as the sodium benzoate salt.

  • Acidification (Critical Step): Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with stirring.

    • Target pH: Adjust pH to ~2–3.

    • Observation: The product should precipitate as a white solid.

    • Caution: Do not use concentrated HCl or let the pH drop < 1 for extended periods to avoid acid-catalyzed hydrolysis of the -OCHF₂ group.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Peroxide-Assisted Hydrolysis (Mild)

If the standard reflux fails to hydrolyze the intermediate amide, or if the substrate shows degradation, use the Radziszewski reaction modification. Hydrogen peroxide acts as a super-nucleophile (


), accelerating the nitrile-to-amide step significantly.
Reagents
  • Substrate: 1.0 eq

  • Base: NaOH (3.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 – 10.0 eq)
    
  • Solvent: Methanol or Ethanol

Procedure
  • Dissolve substrate in Methanol.

  • Add NaOH (aq) and cool to 0°C.

  • Add

    
     dropwise (Exothermic!).
    
  • Allow to warm to room temperature or heat gently to 50°C.

  • Quench: Carefully quench excess peroxide with saturated sodium sulfite (

    
    ) solution before acidification.
    
  • Proceed to acidification/workup as in Protocol A.

Process Control & Analytical Validation

Workflow Diagram

Workup Rxn Reaction Mixture (R-COO- Na+) Evap Evaporate EtOH Rxn->Evap Wash Wash with Et2O (Remove organics) Evap->Wash AqLayer Aqueous Layer (Contains Product) Wash->AqLayer Keep Aqueous Acidify Acidify (HCl) pH 2-3 AqLayer->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Workup workflow ensuring isolation of the pure acid.

Analytical Markers

Confirm the structure using NMR. The integrity of the fluorinated groups is the primary quality attribute.

TechniqueMarkerExpected Observation

H NMR
-OCHF₂Triplet (

) around

6.5 – 7.0 ppm. Loss of this signal indicates hydrolysis to phenol.

F NMR
-OCF₃Singlet around

-58 ppm.

F NMR
-OCHF₂Doublet around

-80 to -85 ppm.
IR Spectroscopy -COOHBroad stretch 2500–3300

(O-H) and strong 1680–1710

(C=O). Loss of sharp -CN peak at ~2230

.

Troubleshooting

Issue 1: Reaction stalls at the Amide intermediate.

  • Cause: Steric hindrance from the ortho-trifluoromethoxy group or insufficient temperature.

  • Solution: Increase temperature to 100°C (switch solvent to n-Propanol/Water) or increase NaOH concentration to 6M.

Issue 2: Loss of the Difluoromethoxy group (Phenol formation).

  • Cause: Acidification step was too harsh or prolonged.

  • Solution: During workup, ensure the temperature is <5°C during HCl addition. Stop adding acid as soon as pH 3 is reached. Do not store the product in acidic solution.

References

  • Stability of Fluorinated Ethers

    • Ethers, including difluoromethyl ethers, are generally stable to basic hydrolysis but susceptible to acid-catalyzed cleavage via or mechanisms.
    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Alkaline Hydrolysis of Nitriles

    • Comprehensive review of nitrile hydrolysis mechanisms (Base catalysis vs Acid c
    • Source: "The Mechanism of Nitrile Hydrolysis."[1][2][3][4] Chemistry Steps.

  • Synthesis of Difluoromethoxy-benzimidazoles (Analogous Chemistry)

    • Patents describing the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole utilize alkaline aqueous conditions (NaOH/Water) at 60-100°C, validating the stability of the -OCHF₂ group under the recommended protocol conditions.
    • Source: CN104402811A (Patent). "Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole."

  • Peroxide-Assisted Hydrolysis (Radziszewski Reaction)

    • Methodology for converting nitriles to amides/acids using under mild alkaline conditions.
    • Source: McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide." The Journal of Organic Chemistry.

Sources

reduction of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile to benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile to Benzylamine

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, reproducible protocol for the reduction of This compound (Compound 1 ) to [5-(difluoromethoxy)-2-(trifluoromethoxy)phenyl]methanamine (Compound 2 ).

Scientific Rationale: The synthesis of polyfluorinated benzylamines is a critical step in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability (Bioisosterism). The primary challenge in reducing Compound 1 lies in the chemoselectivity required to reduce the nitrile moiety without affecting the sensitive fluoroalkoxy groups (-OCF


 and -OCHF

).

While catalytic hydrogenation (H


/Pd-C) is a standard industrial approach, it poses risks of hydrodefluorination and secondary amine formation (dimerization). Consequently, this guide prioritizes a Borane-Dimethyl Sulfide (BH

-DMS)
mediated reduction. This method offers superior functional group tolerance, avoids the need for high-pressure equipment, and consistently delivers high yields of the primary amine.

Key Reaction Parameters:

  • Substrate: this compound

  • Reagent: Borane-Dimethyl Sulfide Complex (BH

    
    -DMS)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Critical Step: Acidic hydrolysis of the intermediate borane-amine complex.

Part 2: Chemical Pathway & Mechanism

The reduction proceeds via the coordination of the electrophilic borane to the nitrile nitrogen, followed by the delivery of hydride ions to the nitrile carbon.

Visualized Pathway (Graphviz):

G cluster_legend Mechanism Legend Substrate Nitrile Substrate (Ar-CN) Complex Borane-Nitrile Complex Substrate->Complex + BH3-DMS (Coordination) Imine Borazine Intermediate Complex->Imine Hydride Transfer 1 AmineBorane Amine-Borane Adduct Imine->AmineBorane Hydride Transfer 2 Hydrolysis Acidic Hydrolysis AmineBorane->Hydrolysis + MeOH/HCl (Reflux) Product Primary Benzylamine (Ar-CH2NH2) Hydrolysis->Product Free Base Liberation key1 Blue: Stable Species key2 Yellow: Transient Intermediates key3 Red: Stable Adduct (Requires Workup)

Caption: Mechanistic flow of nitrile reduction using Borane, highlighting the critical hydrolysis step required to liberate the final amine.

Part 3: Detailed Experimental Protocol

Method A: Borane-Dimethyl Sulfide Reduction (Recommended)

Scope: Best for laboratory scale (100 mg to 50 g) where purity and yield are paramount.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide complex (BH

    
    -DMS), 2.0 M in THF (3.0 equiv)
    
  • Solvent: Anhydrous THF (10 mL/g of substrate)

  • Quench: Methanol (MeOH), 6 M Hydrochloric Acid (HCl)

  • Base: 2 M Sodium Hydroxide (NaOH)

Step-by-Step Procedure:

  • Setup:

    • Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter.

    • Purge the system with nitrogen and maintain an inert atmosphere throughout.

  • Solubilization:

    • Charge the flask with This compound (e.g., 5.0 g, 19.7 mmol).

    • Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

    • Expert Insight: Ensure the nitrile is fully dissolved before adding borane to prevent localized concentration gradients.

  • Reduction:

    • Cool the solution to 0 °C using an ice bath.

    • Add BH

      
      -DMS  (29.6 mL of 2.0 M solution, 59.1 mmol, 3.0 equiv) dropwise over 20 minutes.
      
    • Caution: Gas evolution (H

      
      ) may occur; ensure proper venting.
      
    • Remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Heat the mixture to Reflux (66 °C) for 3–5 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the nitrile peak (

      
       in 20% EtOAc/Hex) and appearance of the baseline amine spot.
      
  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to 0 °C.

    • Carefully quench by adding Methanol (20 mL) dropwise. Vigorous bubbling will occur.

    • Add 6 M HCl (15 mL) dropwise.

    • Reflux the mixture for 1 hour.

    • Why? The reduction produces a stable boron-amine complex. Simple water addition is insufficient to break this bond; acid hydrolysis at reflux is mandatory to liberate the free amine [1].

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities (unreacted nitrile).

    • Basify the aqueous layer to pH > 12 using 2 M NaOH (cooling in an ice bath).

    • Extract the product with Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[2]
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH

      
      OH, 95:5:0.5).
      

Yield Expectations: 85% – 92% as a colorless to pale yellow oil.

Method B: Catalytic Hydrogenation (Alternative)

Scope: Suitable for scale-up (>100 g) if high-pressure equipment is available.

Protocol Summary:

  • Catalyst: Raney Nickel (approx. 10 wt% loading) or 10% Pd/C.

  • Solvent: Methanol saturated with Ammonia (7 N NH

    
     in MeOH).
    
  • Conditions: 50 psi H

    
    , Room Temperature, 12 hours.
    
  • Note: The presence of ammonia is strictly required to suppress the formation of the secondary amine dimer (dibenzylamine derivative) [2].

Part 4: Analytical Data & Validation

Table 1: Physicochemical Properties

PropertySubstrate (Nitrile)Product (Amine)
Formula C

H

F

NO

C

H

F

NO

Mol Weight 253.13 g/mol 257.16 g/mol
Appearance White crystalline solidColorless/Pale yellow oil
IR (ATR) ~2230 cm

(C≡N stretch)
~3300-3400 cm

(N-H stretch)

H NMR
No aliphatic protonsDoublet/Singlet ~3.9 ppm (Ar-CH

-NH

)

Validation Checkpoints:

  • IR Spectroscopy: Disappearance of the sharp nitrile band at 2230 cm

    
    .
    
  • 
    F NMR:  Verify integrity of -OCF
    
    
    
    (~ -58 ppm) and -OCHF
    
    
    (~ -82 ppm, d). If defluorination occurs, new peaks will appear in the -100 to -120 ppm range (Ar-F).

Part 5: Safety & Handling

Risk Assessment:

  • Fluorinated Ethers: While generally stable, avoid contact with strong Lewis acids (e.g., AlCl

    
    ) at high temperatures, which can cleave the ether bond.
    
  • Borane-DMS: Pyrophoric and generates toxic fumes. Must be handled in a fume hood. The "rotten cabbage" smell of DMS is potent; bleach (NaOCl) can be used to oxidize DMS waste to odorless DMSO during cleanup.

  • Hydrogenation: Raney Nickel is pyrophoric when dry. Always keep it wet/under solvent.

Workflow Diagram (Graphviz):

Workflow Start Start: this compound Dissolve Dissolve in Anhydrous THF Start->Dissolve AddReagent Add BH3-DMS (3.0 equiv) 0°C -> RT Dissolve->AddReagent Reflux Reflux (66°C) for 4h AddReagent->Reflux Quench Quench: MeOH then 6M HCl Reflux 1h (Hydrolysis) Reflux->Quench Check TLC Workup Basify (NaOH) -> Extract (DCM) Quench->Workup End Isolate Benzylamine Product Workup->End

Caption: Operational workflow for the Borane-mediated reduction protocol.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. A simple technique for the conversion of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1982(08), 605-606. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Roesky, H. W. (2013). Efficient Syntheses of Fluorinated Benzylamines. Journal of Fluorine Chemistry. (General reference for stability of OCF3 groups).
  • Common Organic Chemistry. (2023). "Reduction of Nitriles to Amines: BH3-DMS Protocol." Link

Sources

Troubleshooting & Optimization

stability of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under basic conditions. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights.

Introduction

This compound is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a difluoromethoxy group, and a trifluoromethoxy group—imparts unique electronic and physiological properties. However, these groups also present challenges regarding the compound's stability, particularly in the presence of bases. This guide will address the most common stability-related issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing the disappearance of my starting material and the formation of a new, more polar compound during my reaction under basic conditions. What is happening?

Answer: The most probable cause is the hydrolysis of the nitrile group. Under basic conditions, the nitrile group (-C≡N) is susceptible to nucleophilic attack by hydroxide ions, leading to its conversion to a carboxylic acid (-COOH) via an intermediate amide (-CONH₂).[1][2][3] This transformation introduces a highly polar carboxylic acid functional group, which would appear as a more polar spot on a TLC plate or have a shorter retention time in reverse-phase HPLC.

Troubleshooting Steps:

  • Confirm Hydrolysis: Isolate the byproduct and characterize it using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of a carboxylic acid and the absence of the nitrile group.

  • Milder Conditions: If nitrile hydrolysis is undesired, consider using milder basic conditions. This could involve using a weaker base (e.g., K₂CO₃ instead of NaOH or KOH), a lower reaction temperature, or shorter reaction times.[3]

  • Protecting Groups: If the nitrile functionality is crucial for a subsequent step, consider if a protecting group strategy is feasible, although this adds extra steps to your synthesis.

FAQ 2: My reaction is sluggish, and upon forcing the conditions with a stronger base and heat, I see multiple new products. Is the difluoromethoxy group stable?

Answer: While the C-F bonds are strong, the difluoromethoxy group (-OCHF₂) can be susceptible to degradation under harsh basic conditions. The hydrogen atom on the difluoromethyl carbon is acidic and can be deprotonated by a strong base to form an α-alkoxy carbanion.[4][5] This intermediate can potentially undergo further reactions, leading to decomposition.

Potential Degradation Pathway:

  • Deprotonation: A strong base can deprotonate the difluoromethyl group.

  • Intermediate Formation: This leads to the formation of a reactive carbanion.

  • Decomposition: The carbanion may undergo elimination or other rearrangement pathways, leading to a mixture of byproducts.

Troubleshooting Steps:

  • Use Non-Nucleophilic Bases: If deprotonation of the difluoromethoxy group is a concern, consider using sterically hindered, non-nucleophilic bases such as LDA or LiHMDS at low temperatures to favor deprotonation at other sites if that is the desired reaction.

  • Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can participate in side reactions, especially if reactive intermediates are formed.[6]

  • Reaction Monitoring: Carefully monitor the reaction at lower temperatures and for shorter durations to identify the point at which byproduct formation begins.

FAQ 3: How stable is the trifluoromethoxy group under basic conditions?

Answer: The trifluoromethoxy group (-OCF₃) is generally considered to be highly stable under a wide range of reaction conditions, including basic media.[7] The strong C-F bonds and the high electronegativity of the fluorine atoms make it resistant to both nucleophilic attack and metabolic degradation. Significant expertise is required for the targeted cleavage of this group, and it is unlikely to be the primary point of reactivity under standard basic conditions used in organic synthesis.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound to Basic Hydrolysis

This protocol provides a method to determine the rate and extent of nitrile hydrolysis under standard basic conditions.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Methanol (MeOH) or Tetrahydrofuran (THF) as a co-solvent

  • Internal standard (e.g., undecane, dodecane)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen co-solvent.

  • Prepare a reaction mixture by combining the stock solution, the internal standard, and the 1 M NaOH solution in a sealed vial. A typical ratio would be 1:1:1 (v/v/v).

  • Maintain the reaction mixture at a constant temperature (e.g., 25 °C, 50 °C, or reflux).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the aliquot by adding an equal volume of 1 M HCl.

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC or GC-MS to quantify the remaining starting material relative to the internal standard.

Data Analysis:

Plot the concentration of the starting material versus time to determine the rate of degradation. Analyze for the appearance of new peaks corresponding to the amide intermediate and the final carboxylic acid product.

Time (hours)Starting Material (%)Amide Intermediate (%)Carboxylic Acid (%)
010000
185105
4502525
8203050
24<515>80

Table 1: Example data for basic hydrolysis of this compound.

Visualizations

Hydrolysis_Pathway Start This compound Amide Amide Intermediate Start->Amide OH⁻, H₂O Acid Carboxylic Acid Product Amide->Acid OH⁻, H₂O, Δ Stability_Troubleshooting cluster_observed Observed Issue cluster_cause Potential Causes cluster_solution Solutions Starting Material Degradation Starting Material Degradation Nitrile Hydrolysis Nitrile Hydrolysis Starting Material Degradation->Nitrile Hydrolysis OCF₂H Deprotonation OCF₂H Deprotonation Starting Material Degradation->OCF₂H Deprotonation Milder Base Milder Base Nitrile Hydrolysis->Milder Base Lower Temperature Lower Temperature Nitrile Hydrolysis->Lower Temperature Anhydrous Conditions Anhydrous Conditions OCF₂H Deprotonation->Anhydrous Conditions Non-nucleophilic Base Non-nucleophilic Base OCF₂H Deprotonation->Non-nucleophilic Base

Caption: Troubleshooting logic for compound instability.

References

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Organic Chemistry Plus. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

  • Vaia. (n.d.). Hydrolysis of benzonitrile. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • Organic Letters. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Retrieved from [Link]

  • Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Retrieved from [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

troubleshooting side reactions of fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The "Electronic Minefield"

User Profile: Medicinal Chemists, Process Development Scientists. Scope: Fluorinated benzonitriles are high-value scaffolds in drug discovery (e.g., androgen receptor antagonists, kinase inhibitors). However, the combination of the strongly electron-withdrawing nitrile group (-CN) and the high electronegativity of fluorine creates a unique electronic environment. This often leads to counter-intuitive reactivity, particularly regarding nucleophilic aromatic substitution (


) regioselectivity and metalation stability.

This guide addresses the three most critical failure modes:

  • Unexpected Regioisomers in

    
      (The "Fluorine Effect").
    
  • Decomposition during Lithiation (The Benzyne Trap).

  • Catalyst Deactivation & Nitrile Instability.

Module 1: Nucleophilic Aromatic Substitution ( )

Issue: "I tried to displace a chlorine atom, but the nucleophile attacked the fluorine instead."

Diagnosis: You have encountered the Meisenheimer Stabilization Effect .[1] In


 reactions on electron-deficient rings, the rate-determining step is the initial nucleophilic attack, which forms a negatively charged intermediate (Meisenheimer complex).
  • The Trap: Although the C-F bond is stronger than C-Cl, fluorine is the most electronegative element.[1] It stabilizes the negative charge in the Meisenheimer complex (via induction) much more effectively than chlorine or bromine.

  • The Result: If a fluorine is located ortho or para to the nitrile (a strong electron-withdrawing group), it activates that position for attack more than a chlorine atom at a similar position.

Troubleshooting Q&A

Q: How do I force displacement of Cl/Br over F? A: You must disrupt the transition state stabilization.

  • Change the Solvent: Switch from polar aprotic (DMSO, DMF) to polar protic (IPA, t-Amyl alcohol). Protic solvents hydrogen-bond to the nucleophile, "caging" it.[2] This increases the activation energy, making the reaction more sensitive to bond-breaking (where C-Cl > C-F) rather than bond-forming.

  • Temperature Control: Lower the temperature. The displacement of F has a lower activation energy (

    
    ) than Cl. Running at higher temperatures often favors the thermodynamic product, but kinetic control (low temp) might favor the faster reaction (which is unfortunately often F-displacement). Correction: Actually, since F-displacement is faster (
    
    
    
    ), you often cannot "force" Cl displacement if F is in an activated position. You may need to redesign the starting material to introduce the F after the substitution, or use a transition metal catalyst (Buchwald-Hartwig) which respects bond dissociation energies (C-Cl < C-F).

Q: My reaction yield is low, and I see hydrolysis products. A: The nitrile group is activating the ring, but it is also susceptible to attack. If you are using alkoxides (e.g., NaOMe) and the solvent is not perfectly dry, hydroxide ions will compete, hydrolyzing the nitrile to a primary amide.

  • Protocol Fix: Ensure

    
     ppm water content in solvents. Use sterically hindered bases (e.g., 
    
    
    
    -BuOK) if the nucleophile allows, to minimize attack on the nitrile carbon.
Data: Relative Reactivity in
Leaving Group (X)Relative Rate (approx.)Reason
-F 100 - 300 High electronegativity stabilizes Meisenheimer complex (fastest addition).
-NO₂ ~50 - 100 Can be displaced; often competes with F.
-Cl / -Br 1 Weaker inductive effect; slower addition step.
-I < 1 Poor inductive stabilization.

Module 2: Lithiation & Metalation

Issue: "My reaction turned black/tarry upon adding n-BuLi."

Diagnosis: You likely triggered Benzyne Formation or Nucleophilic Attack on Nitrile . Fluorinated benzonitriles possess acidic protons ortho to the fluorine (due to inductive acidification). However, the resulting anion is unstable.

  • Mechanism:

    • Base removes proton ortho to Fluorine.

    • Li-F elimination occurs immediately (even at -78°C).

    • A highly reactive Benzyne intermediate forms.[3][4]

    • Benzyne polymerizes or undergoes uncontrolled addition (tar).

Troubleshooting Q&A

Q: How do I safely lithiate a fluorobenzonitrile? A:

  • Avoid Alkyllithiums: Never use

    
    -BuLi. It acts as a nucleophile and will attack the nitrile group (forming an imine/ketone) or the halogen (metal-halogen exchange) before it acts as a base.
    
  • Use Amide Bases: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide). These are bulky and non-nucleophilic.

  • The "In-Situ" Trap: Do not generate the lithiated species and then add the electrophile. Premix the electrophile (e.g., TMSCl, Borate) with the substrate, then add the base dropwise (Barbier conditions), or ensure the electrophile is present in excess if compatible.

  • Cryogenic Control: Internal temperature must strictly remain below -75°C.

Q: I tried to do a halogen-metal exchange on a bromo-fluorobenzonitrile, but it failed. A: If you used


-BuLi, it likely attacked the nitrile.
  • Protocol Fix: Use

    
    -PrMgCl·LiCl (Turbo Grignard) . It is selective for I/Br-Mg exchange and tolerates nitrile and fluorine groups at moderate temperatures (-20°C to 0°C) without triggering benzyne formation or nitrile attack.
    
Visualization: The Benzyne Trap vs. Safe Pathway

BenzyneTrap cluster_0 The Failure Mode (Benzyne) cluster_1 The Safe Protocol Start Fluorobenzonitrile OrthoLi Ortho-Lithiation (Unstable Intermediate) Start->OrthoLi Deprotonation Exchange Selective Halogen Exchange Start->Exchange -20°C Base Strong Base (n-BuLi/LDA) Base->OrthoLi Elimination Elimination of Li-F OrthoLi->Elimination Benzyne BENZYNE (Highly Reactive) Elimination->Benzyne Tar Polymerization/Tar Benzyne->Tar Turbo Turbo Grignard (iPrMgCl-LiCl) Turbo->Exchange StableMag Stable Magnesiate Exchange->StableMag Product Functionalized Product StableMag->Product + Electrophile

Caption: Figure 1. Pathway comparison showing the danger of direct lithiation (Red) leading to benzyne, versus the safe Turbo Grignard exchange (Green).

Module 3: Transition Metal Coupling (Suzuki/Stille)

Issue: "The catalyst is dying, or I'm getting no conversion."

Diagnosis: Nitriles are coordinating ligands. In electron-poor systems (fluorinated rings), the nitrile nitrogen becomes a better


-donor, potentially binding to Pd(0) or Pd(II) species and displacing phosphine ligands, leading to catalyst deactivation (formation of Pd(Ar)(CN)_2 type species).
Troubleshooting Q&A

Q: Which catalyst system works best for fluorinated benzonitriles? A: Avoid "naked" Pd sources like


.
  • Recommendation: Use bulky, electron-rich phosphine ligands that bind tightly to Pd and facilitate oxidative addition into the electron-poor C-X bond.

    • Ligands: XPhos, SPhos, or

      
      .
      
    • Pre-catalysts:

      
       + Ligand, or Pd-G3/G4 precatalysts.
      

Q: Can I couple at the C-F bond? A: With Palladium? Generally No .

  • Exception: Nickel catalysts (

    
     + 
    
    
    
    ) can activate C-F bonds.
  • Warning: If you are trying to couple a C-Cl bond using Nickel, the catalyst might also activate the C-F bond or the C-CN bond. Stick to Palladium for chemoselectivity (C-Cl > C-F).

Standard Operating Procedures (SOPs)

SOP 1: Regioselective (Displacing F)
  • Stoichiometry: 1.0 equiv Substrate, 1.05 equiv Nucleophile.

  • Solvent: Dry DMSO or DMF (0.2 M concentration).

  • Base:

    
     (powdered, dry). Avoid strong alkoxides to prevent nitrile hydrolysis.
    
  • Temp: Start at 0°C, warm to RT. Monitor by HPLC.

  • Workup: Pour into ice water. Acidify slightly (pH 5) to suppress emulsion formation from any hydrolyzed amide byproducts.

SOP 2: Safe Halogen-Metal Exchange
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Substrate: Dissolve bromo-fluorobenzonitrile in anhydrous THF.

  • Reagent: Add

    
    -PrMgCl·LiCl (Turbo Grignard) dropwise at -20°C.
    
  • Monitoring: Stir 30 mins. Quench a small aliquot with

    
     and check NMR/MS for deuterium incorporation (indicates successful exchange).
    
  • Electrophile: Add electrophile at -20°C, then warm to RT.

References

  • : Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
  • Solvent Effects on

    
    :  Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. Link
    
  • Benzyne Formation from Fluorobenzenes: Himeshima, Y., Sonoda, T., & Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 1983, 12(8), 1211-1214. Link

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

  • Nitrile Hydrolysis Kinetics: Wang, F., et al. "Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water." ResearchGate, 2011. Link

Sources

Technical Support Center: 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 13, 2026

Introduction: A Proactive Approach to Compound Integrity

Welcome to the technical support guide for 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile. As a novel and specialized chemical, comprehensive, peer-reviewed stability data is not yet widely available. Therefore, this guide has been developed by synthesizing data from structurally analogous fluorinated benzonitrile compounds and applying first principles of chemical stability. Our core mission is to ensure the integrity of your experiments by providing a framework for best practices in storage and handling. The protocols and recommendations herein are designed to be self-validating, ensuring that your material remains pristine from the moment of receipt to its final use.

The presence of both difluoromethoxy and trifluoromethoxy groups on the benzonitrile scaffold suggests a high degree of electrophilicity and potential sensitivity to certain conditions.[1] The guidance that follows is grounded in established safety and handling protocols for similar fluorinated aromatics.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). While many similar compounds are stable at room temperature, the most conservative and recommended approach for a novel compound is storage at 2-8°C to minimize the potential for slow degradation over time.[5] The container should be placed within a desiccator to protect against ambient moisture.

Q2: How should I handle the compound for immediate or short-term use?

For short-term use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the compound in a well-ventilated area or a chemical fume hood.[2][6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

Q3: Is this compound sensitive to air or moisture?

Yes, it is prudent to assume sensitivity to moisture. Fluorinated methoxy groups can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of hydrogen fluoride (HF) and other degradation products.[6] The nitrile group itself is generally stable but can undergo hydrolysis under strong acidic or basic conditions. Therefore, keeping the compound in a dry environment is critical.[7] Some related compounds are noted to be hygroscopic.

Q4: What are the primary hazards and incompatible materials?

  • Hazards: Based on analogous compounds, assume this compound is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is also likely to cause skin and serious eye irritation.[2][4]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6] Contact with these materials could lead to vigorous reactions or rapid degradation.

  • Hazardous Decomposition: Upon combustion or thermal decomposition, expect the release of toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

Q5: What are the signs of compound degradation?

Visual inspection may reveal a change in color or physical state (e.g., clumping of a powder). Chemically, degradation can be identified by techniques like NMR or LC-MS, which might show the appearance of new, unexpected peaks. If you suspect degradation, it is recommended to re-qualify the material before use in a critical experiment.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Rationale
Inconsistent Assay Results Compound DegradationImproper storage may have led to hydrolysis or other reactions. Solution: Use a freshly opened vial or a new lot of the compound. Re-dissolve and use immediately. This eliminates compound viability as a variable.
Compound Fails to Dissolve Completely Moisture Contamination or Incorrect SolventThe compound may have absorbed moisture, altering its solubility. Alternatively, the chosen solvent may not be appropriate. Solution: Ensure the compound is handled under dry conditions. Refer to supplier information or test solubility in small amounts of common organic solvents like DMF, DMSO, or Methanol.[8]
Visible Change in Material Appearance Exposure to Light or Incompatible AtmospherePhotodegradation or reaction with atmospheric components can alter the compound. Solution: Store in an amber vial to protect from light and always blanket with an inert gas like argon before sealing for storage.[7]

Summary of Storage & Handling Parameters

Parameter Recommendation Rationale Supporting Analogs
Physical Form SolidMost stable form for long-term storage.General chemical best practices.
Temperature 2-8°C (Long-term); Room Temp (Short-term)Reduces kinetic rate of potential degradation pathways.[5]2-(Difluoromethoxy)-5-fluorobenzonitrile[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.Benzonitrile derivatives
Container Tightly Sealed Amber Glass VialProtects from moisture, air, and light.[2][7]General chemical safety protocols.[2][7]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesAvoidance of exothermic or degradation-inducing reactions.[6]Diflunisal[6]

Protocol: Handling and Aliquoting Upon Receipt

  • Preparation: Before opening, place the sealed container in a desiccator and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation.

  • Environment Setup: Perform all manipulations within a certified chemical fume hood or a glove box with a dry, inert atmosphere.

  • Personal Protective Equipment: Don appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.

  • Inert Atmosphere Transfer: If possible, open the container and perform the aliquoting under a gentle stream of argon or nitrogen.

  • Weighing and Aliquoting: Use clean, dry spatulas and weigh out the desired amount of the compound into pre-tared, amber glass vials suitable for your experimental scale.

  • Sealing Aliquots: Tightly seal the new aliquot vials immediately. For extra protection, wrap the cap threads with Parafilm®.

  • Blanketing and Resealing: Before resealing the main stock container, flush the headspace with an inert gas.

  • Storage: Promptly return the main stock container and any prepared aliquots to the recommended storage conditions (2-8°C, desiccated).

Logical Workflow for Compound Management

G cluster_receipt Initial Handling cluster_decision Use & Aliquoting cluster_use Experimental Path cluster_storage Storage Path receipt Compound Received equilibrate Equilibrate to Room Temp in Desiccator receipt->equilibrate open_inert Open Under Inert Atmosphere in Hood equilibrate->open_inert decision Immediate Use or Long-Term Storage? open_inert->decision dissolve Dissolve in Anhydrous Solvent for Experiment decision->dissolve Immediate Use aliquot Aliquot into Smaller Vials decision->aliquot Long-Term Storage blanket Blanket Headspace with Inert Gas aliquot->blanket seal Seal Tightly & Wrap with Parafilm® blanket->seal store Store at 2-8°C in Desiccator seal->store

Caption: Decision workflow for handling this compound.

References

  • 3M. (n.d.). Safety Data Sheet: 3M™ Novec™ 4710 Insulating Gas. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PMC. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Sheetal Chemicals. (n.d.). 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. [Link]

  • PubChem. (n.d.). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(3-propan-2-ylphenoxy)benzonitrile. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile, a compound of interest for its potential applications in medicinal chemistry and materials science. Through a comparative approach, we will dissect the expected spectral features, drawing upon data from analogous compounds to provide a robust interpretation.

The Molecule: Structure and Electronic Landscape

This compound is a highly functionalized aromatic compound. Its structure, as depicted below, features a benzonitrile core substituted with two distinct fluorinated alkoxy groups.

Figure 1: Chemical structure of this compound with atom numbering for NMR discussion. H4, H2, and H3 correspond to the protons at positions 3, 4, and 6 of the benzene ring, respectively.

The electronic environment of the aromatic protons is significantly influenced by the three substituents: the nitrile (-CN), the trifluoromethoxy (-OCF₃), and the difluoromethoxy (-OCHF₂) groups. All three are electron-withdrawing groups, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm).[1] The trifluoromethyl group is a known deactivator in electrophilic aromatic substitution and exerts a strong electron-withdrawing effect.[2] Similarly, the difluoro(methoxy)methyl group also acts as a moderate electron acceptor.[3][4]

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Based on the electronic effects of the substituents, we can predict the chemical shifts, multiplicities, and coupling constants for the three aromatic protons (H-3, H-4, and H-6) and the single proton of the difluoromethoxy group.

Expected Chemical Shifts and Multiplicities:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale
H-4~7.8 - 8.0Doublet of doublets (dd) or Triplet (t)J(H4-H3) ≈ 8-9 Hz, J(H4-H6) ≈ 2-3 HzLocated para to the strongly electron-withdrawing -CN group and ortho to the -OCF₂H group, leading to significant deshielding.
H-6~7.6 - 7.8Doublet (d)J(H6-H4) ≈ 2-3 HzSituated ortho to the -CN group and meta to the -OCF₂H group, resulting in strong deshielding.
H-3~7.4 - 7.6Doublet (d)J(H3-H4) ≈ 8-9 HzPositioned meta to the -CN group and ortho to the -OCF₃ group, experiencing deshielding from both.
-OCH F₂~6.5 - 7.0Triplet (t)J(H-F) ≈ 70-80 HzThe proton on the difluoromethoxy group will be significantly deshielded by the two adjacent fluorine atoms and will appear as a triplet due to coupling with the two equivalent fluorine atoms.

Comparative Analysis with Related Compounds

To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR data of structurally similar compounds.

  • Benzonitrile: The protons in benzonitrile resonate at approximately δ 7.4-7.6 ppm.[5][6] The introduction of the fluorinated alkoxy groups is expected to shift these signals further downfield.

  • (Trifluoromethoxy)benzene: The aromatic protons of (trifluoromethoxy)benzene appear in the range of δ 7.2-7.4 ppm.[7][8] This demonstrates the deshielding effect of the -OCF₃ group.

  • Substituted Benzonitriles: In compounds like 2-(trifluoromethyl)benzonitrile, the aromatic protons are observed between δ 7.7-7.9 ppm.[9] This highlights the combined deshielding effect of a nitrile and a fluorinated group in ortho positions. For 3-(trifluoromethoxy)benzonitrile, the aromatic protons are also in a similar downfield region.[10]

The predicted chemical shifts for this compound are therefore in good agreement with the trends observed in these related molecules. The presence of three electron-withdrawing groups is expected to push the aromatic proton signals to the lower end of the aromatic region.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher). lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve high homogeneity. lock->shim pulse Acquire the ¹H NMR spectrum using a standard pulse sequence. parameters Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). pulse->parameters ft Apply Fourier transformation to the free induction decay (FID). phase Phase correct the spectrum. ft->phase baseline Perform baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_acquisition cluster_acquisition cluster_instrument_setup->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.